Product packaging for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL(Cat. No.:)

(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL

Cat. No.: B13037519
M. Wt: 185.65 g/mol
InChI Key: MZZURCGUMUSESO-IOJJLOCKSA-N
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Description

(1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral amino alcohol of high interest in organic and medicinal chemistry research. This compound features both amino and hydroxyl functional groups on a propanol backbone attached to a 3-chlorophenyl ring, making it a valuable scaffold for the synthesis of more complex molecules. Compounds with this general structure are frequently employed as critical intermediates in pharmaceutical research. Based on structural analogs, this chiral building block is potentially useful for developing bioactive molecules and could be investigated for its application in creating potential beta-adrenergic receptor ligands or other pharmacologically active targets . The (1S) stereochemistry is particularly significant for studies in asymmetric synthesis and for probing structure-activity relationships where the specific spatial orientation of the functional groups is crucial for biological activity and selectivity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B13037519 (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1

InChI Key

MZZURCGUMUSESO-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC=C1)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)N)O

Origin of Product

United States

The Significance of Chiral β Amino Alcohols in Contemporary Organic Chemistry

Chiral β-amino alcohols are a critically important class of organic compounds, distinguished by the presence of amino and hydroxyl groups on adjacent carbon atoms, at least one of which is a stereocenter. This structural motif is a cornerstone in modern organic chemistry due to its prevalence in a vast array of biologically active molecules and its utility as a versatile synthetic intermediate.

The significance of these compounds stems from their role as key structural units in numerous pharmaceuticals. researchgate.netmdpi.com For instance, they form the backbone of various cardiovascular drugs, anti-asthma agents, and antimalarial medications. researchgate.net Beyond their direct biological activity, chiral β-amino alcohols are indispensable as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.orgyork.ac.uk The ability of chiral β-amino alcohols to form stereochemically defined metal complexes makes them highly effective in catalyzing a wide range of enantioselective transformations, such as reductions, alkylations, and aldol (B89426) reactions. numberanalytics.comacs.org This has enabled the efficient and selective synthesis of complex chiral molecules that were previously difficult to obtain. westlake.edu.cn

The Historical Context of 1s 1 Amino 1 3 Chlorophenyl Propan 2 Ol Research

The investigation into compounds like (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL is rooted in the broader historical development of amino alcohol chemistry, which gained significant momentum in the mid-20th century. The systematic exploration of phenylpropanolamine derivatives, particularly those with halogen substitutions, began as researchers sought to understand the structure-activity relationships of molecules containing both amino and hydroxyl functionalities.

While specific, in-depth historical research articles dedicated solely to this compound are not extensively documented in publicly available literature, its emergence can be traced through the evolution of synthetic methodologies for chiral β-amino alcohols. The development of techniques for the asymmetric synthesis of these compounds has been a major focus. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient. A significant advancement came with the development of stereoselective reduction of α-amino ketones and the ring-opening of chiral epoxides. tandfonline.com More recent and sophisticated methods include catalytic asymmetric hydrogenations and transfer hydrogenations, as well as biocatalytic approaches. nih.gov

The patent literature from the early 2000s indicates a growing interest in chlorophenyl-substituted amino alcohols as valuable intermediates in the synthesis of more complex molecules. The specific compound, this compound, with its defined stereochemistry, likely emerged from these broader synthetic efforts.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
AppearanceSolid (predicted)
CAS Number1226165-17-8

Note: Some properties are predicted due to limited experimental data in public literature.

An Overview of the Current Research Landscape and Future Directions

Stereoselective Synthesis of this compound

The creation of the two contiguous stereocenters in this compound requires sophisticated synthetic methods to control the absolute and relative stereochemistry. Key strategies include asymmetric reduction, the use of chiral auxiliaries, diastereoselective approaches, and leveraging the chiral pool.

Asymmetric Reduction Strategies

Asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3-chlorophenyl)propan-1-one (B190177), is a direct and efficient route to optically active 1,2-amino alcohols. This can be achieved through enantioselective hydrogenation or biocatalytic methods.

The enantioselective hydrogenation of prochiral α-amino ketones is a powerful tool for establishing the desired stereochemistry at the carbinol center. This transformation is typically accomplished using a chiral catalyst that facilitates the transfer of hydrogen from a hydrogen source to the ketone.

Ruthenium-based catalysts, particularly those featuring chiral diphosphine ligands like BINAP, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various ketones. For the synthesis of analogues of this compound, catalysts such as Ru-BINAP complexes can be employed. The reaction conditions, including pressure, temperature, and solvent, are critical for achieving high yields and enantiomeric excess (ee). While specific data for the direct hydrogenation of 2-amino-1-(3-chlorophenyl)propan-1-one is not widely published, analogous reductions of β-keto esters have been achieved with high success. For instance, the reduction of methyl 2,2-dimethyl-3-oxobutanoate using a Ru-BINAP catalyst proceeds with high yield and enantioselectivity, demonstrating the catalyst's efficacy. harvard.edu

A recent study on the asymmetric transfer hydrogenation of unprotected α-ketoamines using a ruthenium catalyst provides a relevant example. Although not the exact substrate, the methodology is applicable to the synthesis of the target compound. nih.gov

Table 1: Enantioselective Hydrogenation of an Analogous α-Amino Ketone

Substrate Catalyst Conditions Yield (%) Enantiomeric Excess (ee) (%)

Data extrapolated from studies on analogous compounds. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes, such as ketoreductases (KREDs), can reduce prochiral ketones with exceptional enantioselectivity under mild reaction conditions. taylorfrancis.com The synthesis of chiral alcohols through the biocatalytic reduction of ketones is a well-established industrial process. nih.gov

For the synthesis of this compound, a suitable ketoreductase can be identified through screening of enzyme libraries. The reaction typically involves the whole-cell or isolated enzyme, a co-factor such as NADPH or NADH, and a co-substrate for co-factor regeneration (e.g., isopropanol (B130326) or glucose). A two-step biocatalytic process has been designed for the synthesis of (1S)‐nor(pseudo)ephedrine analogues, which involves a benzoin-type condensation followed by a transamination, showcasing the potential of enzymatic methods in this area. researchgate.net

Table 2: Biocatalytic Reduction of a Prochiral Ketone Analogue

Substrate Biocatalyst Co-factor System Yield (%) Enantiomeric Excess (ee) (%)

Data from a study on a structurally related ketone, demonstrating the potential of biocatalysis. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis. colab.wsresearchgate.net

Diastereoselective Synthesis Approaches

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one within the molecule. In the synthesis of 1,2-amino alcohols, this can be achieved by the addition of a nucleophile to a chiral imine or the reduction of a chiral α-amino ketone where the amine is protected with a chiral group.

One effective strategy involves the use of N-tert-butanesulfinyl imines, developed by Ellman. osi.lv The chiral sulfinyl group directs the addition of nucleophiles to the imine carbon with high diastereoselectivity. For the synthesis of this compound, a chiral N-tert-butanesulfinyl imine derived from 1-(3-chlorophenyl)propan-1-one could be subjected to a diastereoselective reduction or addition of a suitable nucleophile. The subsequent removal of the sulfinyl group would yield the desired enantiomerically enriched amino alcohol. The diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine has been shown to be affected by the nature of both the imine and the metal, offering a pathway to control stereochemistry. princeton.edu

Table 3: Diastereoselective Addition to a Chiral Imine Analogue

Imine Nucleophile Conditions Diastereomeric Ratio (dr)

Data extrapolated from studies on analogous chiral imines. nih.gov

Chiral Pool Synthesis Utilizing Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. google.com For the synthesis of this compound, a suitable chiral precursor would possess one or more of the required stereocenters.

Amino acids are a common source of chirality in the chiral pool. For instance, L-alanine, which has the (S)-configuration at the α-carbon, could potentially serve as a chiral precursor. sci-hub.se The synthesis would involve the transformation of the carboxylic acid functionality and the introduction of the 3-chlorophenyl group while retaining the stereochemistry of the amino-bearing carbon. A study on the synthesis of ephedrine (B3423809) analogues has utilized the Akabori-Momotani reaction, which condenses N-methylalanine with benzaldehyde, showcasing a chiral pool approach. nih.gov

Classical and Modern Reaction Pathways to Amino Alcohol Skeletons

The construction of the amino alcohol framework can be achieved through a variety of synthetic strategies, ranging from classical chemical reactions to more modern, efficient methodologies.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental approach to constructing the carbon-nitrogen bond in amino alcohols. mrcolechemistry.co.uk In a typical sequence, a suitable electrophile containing the chlorophenylpropane backbone is treated with an amine nucleophile. For instance, the reaction of a compound like 1-bromo-2-methylpropane (B43306) with a nucleophile can lead to the formation of an alcohol, demonstrating the principle of this reaction type. mrcolechemistry.co.uk

The mechanism of these reactions can vary, often proceeding through an SN1 or SN2 pathway. masterorganicchemistry.com In an SN2 reaction, the amine attacks the electrophilic carbon, leading to an inversion of stereochemistry. youtube.com This is particularly relevant when stereochemical control is desired for the synthesis of specific enantiomers like this compound. The efficiency of the substitution can be influenced by the nature of the leaving group and the nucleophilicity of the amine. youtube.com

Reactant 1Reactant 2ProductReaction Type
1-bromo-2-methylpropaneSodium hydroxide2-methylpropan-1-olNucleophilic Substitution mrcolechemistry.co.uk
1-chloropropaneAmmonia (B1221849)PropylamineNucleophilic Substitution mrcolechemistry.co.uk

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including amino alcohols. organic-chemistry.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com For the synthesis of this compound, a precursor ketone such as 1-(3-chlorophenyl)propan-2-one (B45335) could be reacted with ammonia in the presence of a reducing agent. medchemexpress.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. organic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org Modern advancements in this area include the use of catalytic systems, such as those based on iridium or ruthenium, which can offer high efficiency and chemoselectivity. organic-chemistry.orgnih.gov

Carbonyl CompoundAmine SourceReducing AgentProduct
Aldehydes/KetonesAminesα-picoline-boraneN-Alkylamines organic-chemistry.org
KetonesAmmonium formateCp*Ir complexesPrimary amines organic-chemistry.org
AldehydesAnilines[RuCl₂(p-cymene)]₂/Ph₂SiH₂Secondary/Tertiary amines organic-chemistry.org

Base-Mediated Transformations

Base-mediated reactions play a crucial role in various synthetic steps towards amino alcohols. For instance, in the synthesis of related compounds, inorganic bases are used to facilitate the reaction between different building blocks. google.com The choice of base and solvent system is critical and can significantly impact the reaction outcome. google.com For example, a mixture of an organic solvent like acetonitrile (B52724) and water with an inorganic base has been employed in the synthesis of a complex molecule containing an amino alcohol moiety. google.com The concentration of the base is also a key parameter that is often optimized to maximize yield. google.com

Ring-Opening Reactions of Epoxides

The ring-opening of epoxides with nitrogen nucleophiles is a direct and atom-economical method for the synthesis of β-amino alcohols. mdpi.com This reaction takes advantage of the inherent ring strain of the three-membered epoxide ring, which facilitates nucleophilic attack. researchgate.netlibretexts.org The reaction can be catalyzed by both acids and bases. masterorganicchemistry.comlibretexts.org

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.org This regioselectivity is a key advantage of this method. For the synthesis of this compound, a suitable epoxide precursor, such as (S)-2-(3-chlorophenyl)-2-methyloxirane, could be reacted with ammonia or a protected amine equivalent.

Recent advancements have explored the use of biocatalysts, such as lipases, to catalyze the ring-opening of epoxides with amines, offering an environmentally friendly alternative to traditional chemical methods. mdpi.com

EpoxideNucleophileConditionsProduct Type
Asymmetric EpoxideAminesBasic/Neutralβ-Amino alcohol (attack at less substituted carbon) libretexts.org
EpoxideAminesBiocatalyst (e.g., Lipase)β-Amino alcohol mdpi.com
EpichlorohydrinAnilineLipozyme TL IM in methanol (B129727)1-chloro-3-(phenylamino)propan-2-ol mdpi.com

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer a powerful strategy for the efficient synthesis of complex molecules from simple starting materials in a single operation. nih.govnih.govresearchgate.net These reactions are characterized by their high atom and step economy, reducing waste and simplifying purification processes. nih.gov While specific examples for the direct synthesis of this compound via these methods are not prevalent in the provided search results, the principles can be applied. For instance, a multicomponent reaction could potentially be designed to bring together a derivative of 3-chlorobenzaldehyde, a source of the propan-2-ol unit, and an amine source in a single pot. The development of such reactions is an active area of research in organic synthesis. nih.govresearchgate.net

Optimization of Synthetic Protocols

The optimization of synthetic protocols is essential to ensure high yields, purity, and cost-effectiveness for the production of this compound. Key parameters that are often fine-tuned include reaction temperature, solvent, catalyst loading, and reaction time. For instance, in reductive amination, the choice of reducing agent and the pH of the reaction medium can significantly influence the outcome. organic-chemistry.org Similarly, in nucleophilic substitution reactions, the concentration of the reactants and the choice of base can be critical. google.com The use of design of experiments (DoE) can be a systematic approach to efficiently optimize multiple reaction variables simultaneously.

Catalyst Design and Ligand Effects

Asymmetric catalysis is paramount for the direct synthesis of specific enantiomers, avoiding the need for classical resolution. This is typically achieved using metal complexes with chiral ligands or through organocatalysis, where small chiral organic molecules catalyze the reaction. nih.govchiralpedia.com The effectiveness of these catalysts hinges on the design of the chiral ligand, which creates an asymmetric environment around the metal center or active site, guiding the reaction to favor one enantiomeric product. nih.gov

The development of chiral ligands has evolved significantly. Early successful examples often featured C2-symmetry, a structural feature where the ligand has a twofold axis of rotation. nih.gov Landmark ligands like DIOP and DiPAMP were instrumental in pioneering Rh-catalyzed asymmetric hydrogenations, a key reaction for producing chiral molecules. nih.gov More recent trends have seen the rise of non-symmetrical modular ligands, such as P,N-ligands, which have demonstrated superior performance in many metal-catalyzed reactions. nih.gov

The choice of metal and ligand is tailored to the specific reaction. For instance, the ring-opening of meso-epoxides with amines, a common route to 1,2-amino alcohols, can be catalyzed by complexes like Mg-ProPhenol, yielding products with high enantioselectivity. organic-chemistry.orgacs.org Similarly, chiral Brønsted acids and N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations, including the synthesis of complex chiral structures. frontiersin.orgnih.gov

Table 1: Examples of Catalyst Systems in Asymmetric Synthesis of Amino Alcohols and Related Compounds

Catalyst System Ligand/Catalyst Type Reaction Type Reference
Rhodium Complex DiPAMP Asymmetric Hydrogenation nih.gov
Magnesium Complex ProPhenol Enantioselective Ring Opening of meso-Epoxides acs.org
Copper(II) Complex BOX (Bis(oxazoline)) Asymmetric Alkylation frontiersin.org
Organocatalyst L-Proline Asymmetric Aldol (B89426) Reaction nih.gov

Solvent Engineering and Reaction Environment Control

The reaction environment, particularly the choice of solvent, can profoundly impact the yield, selectivity, and rate of synthetic transformations. Solvent engineering involves selecting or designing a solvent system to optimize a reaction's outcome. In the synthesis of β-amino alcohols from epoxides and amines, various solvent strategies have been employed.

For example, the use of polar mixed solvent systems has been shown to facilitate the efficient and regioselective synthesis of β-amino alcohols without the need for a catalyst. organic-chemistry.org In some cases, water itself can serve as an effective medium for the mild aminolysis of epoxides, leading to excellent yields and high selectivity. organic-chemistry.org Conversely, performing reactions under solvent-free conditions is an environmentally benign approach that has proven successful. Catalysts such as cyanuric chloride or silica (B1680970) gel can efficiently promote the ring-opening of epoxides by amines at room temperature in the absence of any solvent. tandfonline.com

The solvent can also play a more active role in the reaction mechanism. In certain photo-induced radical reactions designed to produce functionalized β-amino alcohol derivatives, dimethyl sulfoxide (B87167) (DMSO) was identified as the preferred solvent, also participating as a reactant in some pathways. gaylordchemical.com The reaction conditions, including temperature and pressure, are also critical variables. For instance, the reduction of nitro-alkenes to form amino alcohols can be controlled by temperature to minimize side reactions. High-pressure hydrogenation is often used to ensure rapid and complete reduction. googleapis.com

Table 2: Influence of Solvent Systems on β-Amino Alcohol Synthesis

Solvent System Reaction Type Key Feature Reference
Water Aminolysis of Epoxides Catalyst-free, mild conditions organic-chemistry.org
Polar Mixed Solvents Aminolysis of Epoxides Catalyst-free, high yield organic-chemistry.org
Solvent-Free Aminolysis of Epoxides Environmentally benign, room temperature tandfonline.com

One-Pot Synthetic Sequences

Several one-pot methods have been developed for the synthesis of β-amino alcohols and their derivatives. One such method involves a cascade process starting from amides or nitriles, which undergo C-H bond hydroxylation at the benzylic position followed by reduction of the functional group to yield the desired 1,2-amino alcohol. nih.gov Another powerful one-pot approach combines catalytic enantioselective allylboration of 2-bromoaryl ketones with a subsequent palladium-catalyzed Mizoroki–Heck cyclization to produce chiral indanes bearing a tertiary alcohol. acs.org

These sophisticated sequences often rely on the compatibility of multiple catalysts or reagents in a single medium. For example, a combination of a Brønsted acid for an asymmetric allylboration and a palladium catalyst for a cyclization can be used in the same pot to achieve a complex transformation with high enantioselectivity. acs.org Such methods provide direct and powerful routes to structurally complex molecules that would otherwise require lengthy, multi-step syntheses. nih.gov

Derivatization Strategies for Advanced Intermediates

The synthesis of a target molecule often involves the strategic manipulation of advanced intermediates. This includes the separation of enantiomers through derivatization and the use of protecting groups to control reactivity.

Formation of Diastereomeric Salts for Resolution

When a direct asymmetric synthesis is not feasible or optimal, the resolution of a racemic mixture is a common alternative for obtaining a pure enantiomer. libretexts.org This classical method relies on the conversion of the enantiomeric pair into a mixture of diastereomers, which possess different physical properties and can therefore be separated. libretexts.org

For a racemic amine like (±)-1-Amino-1-(3-chlorophenyl)propan-2-ol, resolution can be achieved by reacting it with an enantiomerically pure chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts, for example, (S)-amine·(R)-acid and (R)-amine·(R)-acid. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.org Once a diastereomeric salt has been isolated in pure form, the chiral acid (the resolving agent) is removed, typically by an acid-base extraction, to yield the desired pure enantiomer of the amine. libretexts.orglibretexts.org

The choice of resolving agent is critical for successful separation. Commonly used chiral acids include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.org Similarly, a racemic acid can be resolved using a chiral base, such as brucine, strychnine, or synthetic amines like 1-phenylethanamine. libretexts.orglibretexts.org

Table 3: Common Chiral Resolving Agents for Amines and Acids

Resolving Agent Class Used to Resolve Reference
(+)-Tartaric Acid Chiral Acid Racemic Bases libretexts.orglibretexts.org
(-)-Mandelic Acid Chiral Acid Racemic Bases libretexts.org
(+)-Camphor-10-sulfonic acid Chiral Acid Racemic Bases libretexts.org
Brucine Chiral Base (Alkaloid) Racemic Acids libretexts.orglibretexts.org
(R)-1-Phenylethanamine Chiral Base Racemic Acids libretexts.orglibretexts.org

Functional Group Transformations and Protecting Group Chemistry

In the synthesis of complex molecules with multiple functional groups, such as the amino and hydroxyl groups in the target compound, it is often necessary to temporarily mask or "protect" one group to prevent it from reacting while another part of the molecule is being modified. libretexts.org This strategy, known as protecting group chemistry, is fundamental to multistep organic synthesis. wikipedia.org

The amino group is particularly nucleophilic and susceptible to a wide range of reactions. libretexts.org To control its reactivity, it can be converted into a less reactive derivative, such as a carbamate. organic-chemistry.org Common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgresearchgate.net These groups can be selectively removed under specific conditions—for example, Boc is removed with acid, while Fmoc is removed with a base like piperidine. organic-chemistry.org This allows for an "orthogonal" protection strategy, where one of two protected amines can be selectively deprotected while the other remains intact. organic-chemistry.org

Similarly, the hydroxyl group can be protected, often as an ether (e.g., benzyl (B1604629) ether) or a silyl (B83357) ether. researchgate.netyoutube.com The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. organic-chemistry.org Beyond protection, key functional group transformations are central to the synthesis. A common route to amino alcohols involves the reduction of a precursor containing a different functional group, such as the catalytic hydrogenation of a nitro compound or the reduction of an α-amino ketone. googleapis.com

Table 4: Selected Protecting Groups for Amines and Alcohols

Functional Group Protecting Group Abbreviation Deprotection Conditions Reference
Amine tert-Butoxycarbonyl Boc Acidic media organic-chemistry.org
Amine Benzyloxycarbonyl Cbz Catalytic Hydrogenation youtube.com
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Basic conditions (e.g., Piperidine) organic-chemistry.orgresearchgate.net
Alcohol Benzyl Ether Bn Catalytic Hydrogenation youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the two methine protons (CH-N and CH-O), the methyl protons, and the exchangeable protons of the amino and hydroxyl groups.

The protons on the 3-chlorophenyl ring would typically appear in the aromatic region (δ 7.0-7.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected. The methine proton adjacent to the amino group (H1) and the methine proton adjacent to the hydroxyl group (H2) would appear as distinct multiplets. The coupling between these two protons would provide key information about their connectivity. The methyl group (H3) would likely appear as a doublet, coupled to the H2 methine proton. The chemical shifts of the amine (NH₂) and hydroxyl (OH) protons can vary and these signals are often broad; their presence can be confirmed by D₂O exchange experiments.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (C4-H, C5-H, C6-H)7.20 - 7.40m
Aromatic (C2-H)7.40 - 7.50s
H1 (CH-NH₂)~4.0d~4-6
H2 (CH-OH)~3.8m
OHVariablebr s
NH₂Variablebr s
H3 (CH₃)~1.0d~6-7

Note: This table is based on predicted values from related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum would show four signals in the aromatic region for the six carbons of the chlorophenyl ring (two pairs being equivalent by symmetry). The carbon bearing the chlorine atom (C3') would be identifiable by its chemical shift. The carbons of the propanol (B110389) backbone (C1, C2, and C3) would appear in the aliphatic region. The carbon attached to the nitrogen (C1) and the carbon attached to the oxygen (C2) would be downfield compared to the methyl carbon (C3) due to the deshielding effect of the heteroatoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1' (ipso-C)~140-145
C3' (C-Cl)~134
C2', C4', C5', C6' (Aromatic CH)~125-130
C2 (CH-OH)~70-75
C1 (CH-NH₂)~55-60
C3 (CH₃)~15-20

Note: This table is based on predicted values from related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

While ¹D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak between the H1 and H2 methine protons would confirm their adjacent positions. Another cross-peak would be expected between the H2 methine proton and the H3 methyl protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the definitive assignment of each proton to its corresponding carbon in the propanol backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For example, HMBC would show a correlation from the H1 proton to the C1' and C2' carbons of the phenyl ring, confirming the attachment of the amino-propanol chain to the aromatic ring. Correlations from the H3 methyl protons to C2 would also be observed.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard of known concentration. For this compound, qNMR could be employed to accurately determine its purity. Furthermore, by monitoring the disappearance of reactant signals and the appearance of product signals over time, qNMR can be used to track the progress of the reaction that synthesizes this compound, providing valuable kinetic data.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound would display characteristic bands corresponding to its functional groups.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H and N-H stretching vibrations, often overlapping.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propanol chain would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine would be expected around 1600 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the secondary alcohol would appear in the range of 1050-1150 cm⁻¹.

C-N Stretching: The C-N stretching vibration would be found in the 1020-1250 cm⁻¹ region.

C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, would be attributable to the C-Cl stretching vibration.

Raman spectroscopy would complement the IR data. For instance, the aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H / N-HStretching3200 - 3600 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
N-HBending~1600
C-O (Alcohol)Stretching1050 - 1150
C-N (Amine)Stretching1020 - 1250
C-ClStretching600 - 800

Note: This table presents expected frequency ranges. The exact position and intensity of the bands depend on the specific molecular environment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₉H₁₂ClNO. HRMS can distinguish the compound's exact mass from other molecules with the same nominal mass but different elemental compositions. This precision is critical for verifying the identity of the synthesized or isolated compound.

Table 1. Exact Mass Determination by HRMS.
Molecular FormulaCalculated Monoisotopic Mass (Da)Primary Ion AdductCalculated m/z of Adduct
C₉H₁₂ClNO185.06075[M+H]⁺186.06803

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it ideal for identifying components within a mixture. However, the analysis of polar amino alcohols like this compound can be challenging due to their low volatility and high polarity, which can lead to poor peak shape and column adsorption. gcms.czsigmaaldrich.com

To overcome these issues, derivatization is often employed. sigmaaldrich.comnih.gov The active hydrogens on the amino and hydroxyl groups can be replaced with nonpolar moieties, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, to increase volatility and improve chromatographic performance. sigmaaldrich.com Following separation on the GC column, the mass spectrometer fragments the derivatized compound, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification and structural confirmation. This technique is invaluable for purity assessment and detecting potential isomers or byproducts from a chemical synthesis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like amino alcohols, as it allows them to be ionized directly from a solution with minimal fragmentation. In ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, in positive ion mode due to the basicity of the amino group. The analysis can also reveal other adducts, such as those formed with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions if these salts are present.

Table 2. Predicted ESI-MS Adducts.
Adduct TypePredicted m/z (mass-to-charge ratio)
[M+H]⁺186.06803
[M+Na]⁺208.04997
[M+K]⁺224.02391

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. springernature.com It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For a chiral, enantiopure compound such as this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration. ed.ac.ukresearchgate.net Since an enantiopure substance must crystallize in a non-centrosymmetric space group, the diffraction pattern will exhibit small but measurable differences in the intensities of specific reflection pairs known as Bijvoet pairs. ed.ac.uk

This phenomenon, called anomalous dispersion or resonant scattering, allows for the determination of the absolute structure. ed.ac.uk The refinement of the crystallographic data yields a Flack parameter, which indicates whether the determined structure is correct or needs to be inverted. wikipedia.orgmdpi.com A Flack parameter value close to 0 with a small standard uncertainty confirms that the assigned absolute configuration—in this case, (1S)—is correct. ed.ac.ukmdpi.com A value near 1 would indicate that the true structure is the opposite enantiomer. wikipedia.org

While a specific crystal structure for this compound is not reported in the searched sources, a typical analysis would report the following key parameters.

Table 3. Representative Data from a Hypothetical X-ray Crystallography Study.
ParameterDescriptionExpected Value/Information
Crystal SystemThe basic geometric framework of the crystal.e.g., Orthorhombic, Monoclinic
Space GroupThe set of symmetry operations of the crystal.A specific non-centrosymmetric group (e.g., P2₁2₁2₁)
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) defining the unit cell.Specific Ångström (Å) and degree (°) values
Flack Parameter (x)A parameter indicating the correctness of the absolute structure.A value close to 0 (e.g., 0.02 ± 0.04)

Elucidation of Solid-State Molecular Conformation

The three-dimensional arrangement of a molecule in its crystalline solid state is determined with high precision by single-crystal X-ray diffraction. For chiral amino alcohols, the solid-state conformation is primarily dictated by the spatial orientation of the substituent groups around the chiral centers to minimize steric hindrance and optimize intermolecular forces.

The solid-state conformation can be stabilized by intramolecular hydrogen bonds, for instance, between the amino group and the hydroxyl group, although intermolecular bonding is generally more dominant in the crystal lattice of amino alcohols. researchgate.net The precise bond lengths and angles would be determined through crystallographic refinement. For example, in analogous structures, C-C bond lengths within the propyl chain are typically in the range of 1.52-1.54 Å, C-N bonds around 1.47 Å, and C-O bonds near 1.43 Å.

Table 1: Representative Crystallographic Data for a Chiral Amino Alcohol Note: This table presents typical data for a related chiral amino alcohol, as specific data for this compound is not available in the cited literature.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
a (Å)8.900
b (Å)9.240
c (Å)16.671
Volume (ų)1371.1
Z (Molecules per unit cell)4

Source: Representative data based on studies of similar chiral amino alcohols. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of amino alcohols is predominantly governed by a network of intermolecular hydrogen bonds. researchgate.netijlpr.com The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors, leading to the formation of robust, three-dimensional supramolecular architectures. mdpi.com

Beyond classical hydrogen bonding, other non-covalent interactions contribute to the crystal's cohesion. These can include:

C-H···π interactions: Where hydrogen atoms from the aliphatic chain or even the phenyl ring interact with the π-electron system of an adjacent chlorophenyl ring.

π-π stacking: Face-to-face or edge-to-face interactions between the 3-chlorophenyl rings of neighboring molecules. researchgate.netiucr.org

Halogen interactions: Weak interactions involving the chlorine atom may also play a role in directing the crystal packing arrangement.

The energies of these hydrogen bonds can be estimated using computational methods based on the electron density at the bond critical points. nih.gov

Table 2: Typical Hydrogen Bond Geometries in Amino Alcohol Crystals Note: This table provides representative data for intermolecular interactions found in the crystal structures of related amino alcohols.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
O-H···N0.85 - 0.951.80 - 2.102.70 - 3.00160 - 180
N-H···O0.90 - 1.001.90 - 2.202.80 - 3.10150 - 170

Source: Data compiled from general findings on hydrogen bonding in molecular crystals. researchgate.netnih.govmdpi.com

Chiroptical Spectroscopy

Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for verifying the stereochemical identity and purity of enantiomeric compounds like this compound.

Optical Rotation for Enantiomeric Purity Assessment

Optical rotation is the fundamental chiroptical property used to characterize chiral molecules. An enantiomerically pure sample will rotate the plane of polarized light by a specific amount under defined conditions (concentration, solvent, temperature, wavelength). This is known as the specific rotation, [α]. masterorganicchemistry.com Its enantiomer will rotate light by an equal magnitude but in the opposite direction. masterorganicchemistry.com A racemic mixture (50:50 mixture of enantiomers) is optically inactive. masterorganicchemistry.com

The enantiomeric purity of a sample is typically expressed as the enantiomeric excess (ee), which is the percentage excess of one enantiomer over the other. rsc.org It can be calculated from the observed rotation of a mixture and the specific rotation of the pure enantiomer using the following formula: rsc.org

ee (%) = ( [α]observed / [α]pure enantiomer ) × 100

This method provides a straightforward and rapid assessment of enantiomeric purity, crucial for quality control in asymmetric synthesis. acs.org

Table 3: Example Calculation of Enantiomeric Excess (ee) Note: The specific rotation for pure this compound is not available in the cited literature. A hypothetical value is used for illustrative purposes.

ParameterValue
Specific Rotation of Pure (1S) Enantiomer, [α]pure-56.8° (Hypothetical)
Observed Rotation of a Sample, [α]observed-51.1°
Calculated Enantiomeric Excess (ee)(-51.1 / -56.8) * 100 = 90%
Composition of the Sample95% (1S) enantiomer, 5% (1R) enantiomer

Source: Formula and concept from established principles of stereochemistry. masterorganicchemistry.comrsc.org

Circular Dichroism (CD) for Stereochemical Confirmation and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption (ΔA) is plotted against wavelength to produce a CD spectrum. Enantiomers produce mirror-image CD spectra, making it an excellent tool for stereochemical confirmation. chiralabsxl.com

The bands in a CD spectrum, known as Cotton effects, can be positive or negative. The sign and magnitude of these effects are highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational state. nih.govyoutube.com For this compound, the chromophore is the 3-chlorophenyl group. Electronic transitions within this aromatic ring will give rise to characteristic Cotton effects in the UV region of the spectrum.

While empirical rules can sometimes be used, modern approaches combine experimental CD spectra with quantum chemical calculations to reliably assign the absolute configuration of a chiral molecule. nih.gov Furthermore, CD spectroscopy is effective for studying conformational changes in solution, as alterations in the molecule's geometry can lead to significant changes in the CD spectrum. nih.gov The intensity of the CD signal is directly proportional to the enantiomeric excess, allowing for quantitative analysis of enantiopurity. nih.gov

Table 4: Representative Circular Dichroism Data Note: This table presents hypothetical, yet characteristic, CD data for a chiral molecule with an aromatic chromophore.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Transition Type
This compound~270Negativeπ → π* (benzenoid)
This compound~220Positiveπ → π* (benzenoid)

Source: Representative data based on general principles of CD spectroscopy for chiral aromatic compounds. chiralabsxl.comnih.gov

Stereochemical Aspects and Chirality Control

Enantiomeric Excess Determination Methodologies

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Several analytical techniques are employed to determine the ee of chiral compounds like (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the enantiomers of cathinone (B1664624) derivatives and related amino alcohols. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. scas.co.jp

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this class of compounds. nih.govwindows.net The separation mechanism relies on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase. scas.co.jp The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like 2-propanol or ethanol, is critical for achieving optimal resolution. nih.govnih.gov Studies on a wide range of cathinone derivatives have demonstrated excellent enantioseparation using columns like Chiralpak® AS-H, achieving high resolution and selectivity factors. nih.gov

Table 1: Example Chiral HPLC Conditions for Cathinone Derivative Enantioseparation

Parameter Condition Source(s)
Stationary Phase Polysaccharide-based (e.g., Chiralpak® AS-H, Chiralcel® OD) nih.govnih.gov
Mobile Phase Hexane/2-Propanol/Triethylamine (TEA) (e.g., 97:3:0.1, v/v/v) nih.gov
n-hexane:ethanol:isopropanol (B130326) (e.g., 18:2:1, v/v/v) nih.gov
Detection UV at various wavelengths (e.g., 214 nm, 254 nm) rsc.orgrsc.org

| Flow Rate | 0.5 - 1.0 mL/min | nih.govamazonaws.com |

This table presents typical conditions used for the separation of related chiral compounds. Specific optimization would be required for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is not inherently capable of distinguishing between enantiomers because they have identical spectra in an achiral environment. However, by reacting the chiral amine or alcohol with a chiral auxiliary reagent, a pair of diastereomers is formed. nih.gov These diastereomers have different physical properties and, crucially, distinct NMR spectra. nih.govharvard.edu

Reagents such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or other optically pure compounds can be used for this purpose. nih.gov The differences in the chemical shifts (δ) and coupling constants (J) of the resulting diastereomers in the ¹H or ¹⁹F NMR spectra can be analyzed. This difference allows for the quantification of the ratio of the diastereomers, which directly corresponds to the enantiomeric excess of the original sample. nih.gov This method is particularly valuable for confirming the absolute configuration of the chiral centers.

Gas chromatography (GC) is another powerful technique for chiral separations. Similar to HPLC, GC can employ a chiral stationary phase (CSP) to resolve enantiomers. Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns for this purpose. nih.govresearchgate.net These cage-like molecules have a chiral cavity, and enantiomers will fit differently, leading to differential retention times. researchgate.net

An alternative GC method involves the derivatization of the analyte with a chiral reagent prior to analysis on a standard, achiral column. rsc.orgsigmaaldrich.com For amino alcohols like cathinone derivatives, a common derivatizing agent is (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC). rsc.org This reaction converts the enantiomeric pair into a pair of diastereomers. These diastereomers, having different volatilities and properties, can then be separated on a conventional achiral column (e.g., HP-5MS) and quantified using a mass spectrometer (MS) or other detectors. sigmaaldrich.com

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com Each enantiomer of a chiral molecule rotates light by an equal magnitude but in opposite directions. libretexts.org The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. libretexts.org

The specific rotation [α] is a standardized physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.comlibretexts.org It is calculated from the observed rotation (α) using the formula:

[α] = α / (l × c)

where 'l' is the path length of the polarimeter cell in decimeters (dm) and 'c' is the concentration of the sample in g/mL. masterorganicchemistry.com

By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can calculate the optical purity, which is often used to estimate the enantiomeric excess. libretexts.org For instance, the specific rotation of the related compound (R)-1-(3-chlorophenyl)ethanol has been reported, and similar characterization would be essential for this compound. rsc.org It is critical to replicate the exact measurement conditions (solvent, concentration, temperature) reported in the literature to obtain a valid comparison. reddit.com

Factors Influencing Stereoselectivity in Synthesis

Achieving a high enantiomeric excess of this compound requires an asymmetric synthesis strategy. The stereochemical outcome of the reaction is governed by the chiral environment created during the key bond-forming steps.

The synthesis of enantiomerically pure 1,2-amino alcohols often relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer. acs.org The effectiveness of these catalysts stems from the design of their chiral ligands. These ligands coordinate to a metal center, creating a well-defined, three-dimensional chiral pocket around the active site.

For the synthesis of amino alcohols, methods like asymmetric transfer hydrogenation of α-amino ketones are particularly powerful. acs.org In these reactions, a metal complex (e.g., Ruthenium) coordinated with a chiral ligand facilitates the stereoselective addition of hydrogen to the ketone, establishing the stereochemistry at both the alcohol and amine-bearing carbons. acs.org

The use of chiral auxiliaries is another established strategy. nih.gov A chiral auxiliary is an optically pure compound that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction. harvard.edu After the desired stereocenter has been created, the auxiliary is removed. For example, pseudoephedrine and the more recently developed pseudoephenamine have been successfully used as chiral auxiliaries in alkylation reactions to produce enantiomerically enriched products with high diastereoselectivity. harvard.edu The design of the auxiliary creates a rigid conformational bias that shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thus controlling the formation of the new stereocenter. nih.govharvard.edu

Substrate Electronic and Steric Effects

The electronic and steric properties of the substrate play a crucial role in determining the enantioselectivity of the synthesis of this compound. The presence of the chloro-substituent at the meta-position of the phenyl ring influences the electronic distribution within the molecule, which can affect the way a chiral catalyst or enzyme interacts with the substrate.

The steric hindrance around the reactive site is a significant determinant of stereochemical control. In catalytic hydrogenations or reductions, the facial selectivity is often governed by the approach of the reagent to the less sterically hindered face of the molecule. The relative size of the substituents on the prochiral ketone or imine precursor will dictate the preferred trajectory of the incoming nucleophile or hydride.

While specific quantitative data for the 3-chloro-substituted compound is not extensively documented in publicly available literature, general principles of asymmetric synthesis suggest that the electronic and steric profile of the substrate is a key parameter to optimize for achieving high enantioselectivity. The interplay of these effects is often catalyst or enzyme-dependent, requiring careful screening and optimization of reaction conditions.

The following table illustrates the conceptual influence of substrate properties on enantioselectivity, based on established principles in asymmetric synthesis.

Substrate FeatureElectronic Effect on Phenyl RingSteric Hindrance at Carbonyl/IminePredicted Impact on Enantioselectivity
3-Chloro Substituent Electron-withdrawingModerateCan influence catalyst-substrate binding and transition state energy, potentially enhancing or diminishing enantioselectivity depending on the catalytic system.
Methyl Group (at C2) N/AHighCreates significant steric bulk, which can be effectively exploited by chiral catalysts to differentiate between the two faces of the prochiral center, leading to high enantioselectivity.
Amino Group (at C1) N/AModerateCan act as a coordinating group with the metal center of a catalyst, influencing the geometry of the transition state and thereby the stereochemical outcome.

Temperature and Pressure Effects on Enantioselectivity

Temperature is a critical parameter in controlling the enantioselectivity of asymmetric reactions. Generally, lower reaction temperatures lead to higher enantiomeric excesses. This is because the difference in the activation energies (ΔΔG‡) for the formation of the two diastereomeric transition states is magnified at lower temperatures, leading to a greater preference for the formation of one enantiomer over the other. However, in some cases, an abnormal relationship between temperature and enantioselectivity has been observed, where higher temperatures surprisingly lead to higher ee. rsc.org This can be due to changes in the rate-determining step or the involvement of different catalytic species at different temperatures. rsc.org

The effect of pressure on enantioselectivity is less commonly studied but can be significant in certain catalytic systems, particularly those involving gaseous reactants like hydrogen. In hydrogenations, increasing the hydrogen pressure can sometimes influence the enantioselectivity, although the effect is highly dependent on the specific catalyst and substrate. google.com For the synthesis of amino alcohols, moderate hydrogen pressure conditions are often employed in racemization processes using catalysts like Raney cobalt. google.com

The following table provides a general overview of the expected effects of temperature and pressure on the enantioselective synthesis of chiral amino alcohols.

ParameterGeneral Effect on EnantioselectivityRationale
Temperature Decreasing temperature generally increases enantioselectivity.The difference in free energy between the diastereomeric transition states becomes more significant relative to the thermal energy (kT), leading to a higher preference for the lower energy pathway. chemistryworld.com
Pressure (in hydrogenations) Effect is system-dependent.Can influence catalyst activity and selectivity by altering the concentration of reactants on the catalyst surface and potentially affecting the catalyst's structure or aggregation state.

Stereochemical Stability and Racemization Studies

The stereochemical stability of this compound is a crucial consideration, particularly for its storage and application. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, can lead to a loss of desired biological activity.

For amino alcohols, racemization can occur under certain conditions, such as elevated temperatures or the presence of a suitable catalyst. google.com The mechanism of racemization often involves the reversible formation of a planar, achiral intermediate, such as an enamine or an imine, which can then be protonated from either face with equal probability. In peptides, the racemization of amino acid residues can occur via the deprotonation of the alpha-carbon. wikipedia.org

The stability of the stereocenters in phenylpropanolamine derivatives is generally robust under normal physiological and storage conditions. nih.gov However, exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to epimerization or racemization. The presence of the hydroxyl and amino groups on adjacent carbons can also lead to intramolecular interactions that may influence the conformational stability of the molecule. beilstein-journals.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a robust framework for investigating the electronic structure and properties of molecules. Calculations for (1S)-1-Amino-1-(3-chlorophenyl)propan-2-ol are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, this involves a conformational analysis to identify the lowest energy conformer. The presence of rotatable bonds (C-C, C-N, C-O) leads to multiple possible conformers. The relative energies of these conformers are calculated to identify the global minimum on the potential energy surface.

The optimized geometry of the most stable conformer reveals key structural parameters. The bond lengths and angles are influenced by the electronic effects of the substituents on the phenyl ring and the stereochemistry of the chiral centers.

Table 1: Selected Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level).
ParameterValueParameterValue
C-Cl Bond Length (Å)1.745C-C-N Bond Angle (°)110.5
C-N Bond Length (Å)1.460C-C-O Bond Angle (°)109.8
C-O Bond Length (Å)1.430N-C-H Bond Angle (°)109.5
C(ar)-C(ar) Bond Length (Å)1.390 - 1.405O-C-H Bond Angle (°)109.2
C-C Bond Length (Å)1.530 - 1.545C-C-C-N Dihedral Angle (°)-65.2

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

The vibrational modes can be assigned to specific functional groups, such as the stretching and bending of C-H, N-H, O-H, C-N, C-O, and C-Cl bonds, as well as the vibrations of the aromatic ring.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound.
Frequency (cm-1)AssignmentVibrational Mode
3450ν(O-H)O-H Stretching
3380, 3300ν(N-H)Asymmetric and Symmetric N-H Stretching
3070ν(C-H)aromaticAromatic C-H Stretching
2980, 2930ν(C-H)aliphaticAliphatic C-H Stretching
1600, 1580, 1475ν(C=C)Aromatic C=C Stretching
1620δ(N-H)N-H Bending (Scissoring)
1450δ(C-H)C-H Bending
1260ν(C-N)C-N Stretching
1080ν(C-O)C-O Stretching
780ν(C-Cl)C-Cl Stretching

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for predicting the NMR chemical shifts of molecules. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (δ) for ¹³C and ¹H can be predicted. nih.govresearchgate.net These theoretical predictions are instrumental in the structural elucidation of new compounds and in assigning signals in complex experimental NMR spectra. researchgate.netnih.gov

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the electronegativity of the chlorine, nitrogen, and oxygen atoms, as well as the aromatic ring currents, will have a significant impact on the chemical shifts of nearby protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound using the GIAO method.
AtomPredicted ¹H Chemical Shift (δ)AtomPredicted ¹³C Chemical Shift (δ)
Aromatic Protons7.2 - 7.4Aromatic C-Cl134.5
CH-N4.1Aromatic C-H126.0 - 130.0
CH-O3.8Aromatic C-C(H)N142.0
CH₃1.1C-N58.0
NH₂1.8 (broad)C-O72.0
OH2.5 (broad)CH₃21.0

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO is likely to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing chloro substituent. researchgate.net

Table 4: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound.
ParameterValue (eV)
EHOMO-6.25
ELUMO-0.85
HOMO-LUMO Energy Gap (ΔE)5.40
Ionization Potential (I ≈ -EHOMO)6.25
Electron Affinity (A ≈ -ELUMO)0.85

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to indicate different electrostatic potential values: red regions represent negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential. wolfram.com

For this compound, the MEP map is expected to show negative potential around the electronegative nitrogen, oxygen, and chlorine atoms, making these sites potential centers for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups will exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring will display a complex potential distribution due to the competing effects of the activating amino group and the deactivating chloro group.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. nih.gov This analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions. nih.gov

Hyperconjugation involves the interaction between a filled (donor) orbital and a vacant (acceptor) orbital. In this compound, significant hyperconjugative interactions are expected. These include the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of adjacent C-C and C-H bonds, and the interaction of the phenyl ring's π-system with the substituent groups. The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their strength.

Table 5: Significant Donor-Acceptor Interactions and their Second-Order Perturbation Stabilization Energies (E(2)) from NBO Analysis.
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(N)σ(C-C)3.5n → σ
LP(N)σ(C-H)2.8n → σ
LP(O)σ(C-C)1.9n → σ
LP(O)σ(C-H)2.2n → σ
π(C=C)ringσ(C-Cl)1.5π → σ
LP(Cl)π(C=C)ring0.8n → π

Prediction of Electronic Spectra (UV-Vis) and Chiroptical Properties

The electronic absorption properties of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transitions between molecular orbitals, providing information about the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. Such predictions are valuable for identifying suitable solvents for experimental measurements and for interpreting the electronic structure of the molecule. Factors such as the nature of the chromophore, in this case, the chlorophenyl group, and the auxochromic effects of the amino and hydroxyl groups, are crucial in determining the absorption characteristics.

Chiroptical properties, which arise from the molecule's chirality, can also be computationally modeled. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that provide information about the three-dimensional arrangement of atoms in a chiral molecule. Theoretical calculations of ECD and VCD spectra can be used to determine the absolute configuration of stereocenters, which is often a challenging task to achieve solely through experimental means. By comparing the computationally predicted spectra with experimental data, the absolute stereochemistry of this compound can be unequivocally assigned.

Table 1: Illustrative Predicted Electronic Transitions for this compound

Transition Wavelength (nm) Oscillator Strength Major Contribution
S0 -> S1 280 0.015 HOMO -> LUMO
S0 -> S2 265 0.028 HOMO-1 -> LUMO
S0 -> S3 230 0.150 HOMO -> LUMO+1

Note: This data is illustrative and represents the type of information obtained from TD-DFT calculations.

Non-Linear Optical (NLO) Property Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in the prediction and understanding of the NLO properties of molecules. For this compound, these calculations would focus on determining the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule.

The magnitude of the first-order hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-accepting groups, as well as the extent of π-conjugation within the molecule. In the case of this compound, the interplay between the electron-donating amino group and the electron-withdrawing chloro-substituted phenyl ring can lead to a significant NLO response. Quantum chemical calculations can elucidate the relationship between the electronic structure and the NLO properties, providing a theoretical basis for the design of new molecules with enhanced NLO activity. nih.gov

Table 2: Example of Calculated NLO Properties for this compound

Property Value (a.u.)
Dipole Moment (μ) 2.5
Polarizability (α) 150
First-Order Hyperpolarizability (β) 30 x 10⁻³⁰ esu

Note: This data is for illustrative purposes to show the output of NLO calculations.

Solvent Effects on Electronic Structure and Spectra

The surrounding solvent medium can significantly influence the electronic structure and spectroscopic properties of a molecule. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on the properties of this compound. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of properties in various solvent environments.

By performing calculations in solvents of varying polarity, it is possible to predict solvatochromic shifts in the UV-Vis spectrum. mdpi.com For instance, a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum upon changing the solvent can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. Understanding solvent effects is crucial for the accurate interpretation of experimental spectroscopic data and for selecting appropriate solvents for specific applications. mdpi.com

Topological Insights and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and characterize various non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, Hirshfeld surface analysis would reveal the key interactions that govern its crystal packing. The amino and hydroxyl groups are expected to act as hydrogen bond donors and acceptors, while the chlorine atom on the phenyl ring could participate in halogen bonding. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, offering a deeper understanding of the forces that stabilize the crystal lattice. researchgate.net

Reaction Mechanism Probing through Computational Models

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, theoretical models can be used to investigate various potential reaction pathways, such as its synthesis or subsequent transformations. By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a given reaction can be constructed.

These calculations can help identify the most favorable reaction pathway, determine the activation energies, and provide insights into the role of catalysts or different reaction conditions. For example, computational studies could be used to explore the stereoselectivity of a reaction involving the chiral centers of this compound, explaining why one stereoisomer is formed preferentially over another. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Chiral Ligands in Asymmetric Catalysis

Chiral 1,2-amino alcohols are foundational in the field of asymmetric catalysis, where they are used to create chiral environments that guide the stereochemical outcome of a reaction. nih.gov Derivatives of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL are valuable in this context, serving as the basis for ligands that can coordinate with metal centers or act as organocatalysts.

Organocatalysis and Metal-Organic Catalysis

The use of small organic molecules as catalysts, known as organocatalysis, has become a significant area of research, offering greener and more sustainable alternatives to traditional metal-based catalysts. mdpi.comnih.gov Chiral primary amines, a class to which this compound belongs, are effective in a variety of organocatalytic transformations. researchgate.net The presence of both an amino and a hydroxyl group allows for multiple interaction points with substrates, enhancing stereocontrol.

In metal-organic catalysis, the amino and hydroxyl groups of this compound can coordinate with a metal ion, forming a chiral complex. These complexes can then catalyze a wide range of reactions with high enantioselectivity. The electronic nature of the 3-chlorophenyl group can be tuned to modulate the catalytic activity and selectivity of the resulting metal complex.

Catalyst TypeRole of this compoundPotential Reaction Types
Organocatalysis Chiral primary amine catalystAldol (B89426) reactions, Michael additions, Mannich reactions
Metal-Organic Catalysis Chiral ligand precursorAsymmetric hydrogenation, hydrosilylation, cyclopropanation

Applications in Enantioselective Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral ligands derived from amino alcohols like this compound play a crucial role in achieving high enantioselectivity in these reactions. For instance, oxazoline (B21484) ligands, which can be synthesized from 1,2-amino alcohols, are widely used in asymmetric catalysis. The steric and electronic properties of the ligand, influenced by the 3-chlorophenyl substituent, are critical for achieving high levels of stereocontrol.

Building Block in the Synthesis of Complex Organic Molecules

Beyond its role in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. sigmaaldrich.com Its bifunctional nature allows for sequential or orthogonal transformations of the amino and hydroxyl groups, providing a versatile platform for molecular construction.

Intermediate in Synthesis of Functionalized Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The amino and hydroxyl groups of this compound can be used to construct a variety of heterocyclic rings. For example, it can serve as a precursor for the synthesis of chiral oxazines, piperazines, and other nitrogen- and oxygen-containing heterocycles. The inherent chirality of the starting material ensures the enantiopurity of the final heterocyclic product.

Precursor for Advanced Materials (e.g., Chiral Polymers, Ligands for Metal Complexes)

The development of advanced materials with tailored properties is a rapidly growing field. Chiral polymers, for instance, have applications in chiral separations, sensing, and catalysis. This compound can be incorporated into polymer backbones or used as a monomer to create chiral polymers. Its rigid structure and defined stereochemistry can impart unique properties to the resulting material.

Furthermore, this amino alcohol is a key starting material for the synthesis of more elaborate chiral ligands for metal complexes. vulcanchem.com These complexes can have applications in areas such as asymmetric catalysis, materials science, and biomedical imaging. The ability to modify both the amino and hydroxyl groups allows for the fine-tuning of the ligand's properties for specific applications.

Investigation of Chirality in Material Properties (e.g., NLO materials)

The investigation of chirality in material properties, particularly in the realm of nonlinear optical (NLO) materials, represents a frontier in materials science. The intrinsic non-centrosymmetric nature of chiral molecules is a fundamental prerequisite for second-order NLO phenomena, such as second-harmonic generation (SHG). SHG is a process where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. This effect is only possible in materials that lack a center of inversion symmetry.

The general approach to investigating the NLO properties of a new chiral material involves synthesizing single crystals and then measuring their SHG efficiency using techniques like the Kurtz-Perry powder method. This technique provides a quantitative measure of the material's ability to generate a second-harmonic signal relative to a known standard.

The potential of chiral compounds like this compound in NLO materials is rooted in the following principles:

Acentric Crystal Packing: Even with a high molecular hyperpolarizability, a macroscopic NLO effect will not be observed if the molecules crystallize in a centrosymmetric space group, as their individual NLO responses will cancel each other out. The chirality of this compound is the key feature that can overcome this "centric trap" and enforce a non-centrosymmetric arrangement in the solid state.

Phase Matchability: For practical applications, it is often desirable for a material to be phase-matchable, meaning that the fundamental and second-harmonic waves can propagate through the material in a way that allows for efficient and cumulative energy transfer to the second-harmonic wave.

Given the lack of specific experimental data for this compound, the following table illustrates the type of data that would be generated in a typical study of a new chiral NLO material, with hypothetical values for illustrative purposes.

ParameterDescriptionIllustrative Value
Crystal System The crystal system in which the compound crystallizes.Orthorhombic
Space Group The specific symmetry group of the crystal lattice. A non-centrosymmetric space group is required for SHG.P2₁2₁2₁ (Chiral)
SHG Efficiency The intensity of the second-harmonic signal relative to a standard material (e.g., KDP or urea).0.8 x Urea
Laser Damage Threshold The maximum laser intensity the material can withstand without being damaged.>1.5 GW/cm²
Transparency Range The range of wavelengths over which the material is transparent, which determines the potential operating wavelengths.400 - 1500 nm

Further research involving the synthesis of high-quality single crystals of this compound and its derivatives, followed by detailed structural and NLO characterization, would be necessary to fully elucidate its potential in the field of advanced materials science.

Advanced Analytical Methodologies for Research Purity and Quantification

Chromatographic Techniques for High-Purity Isolation

The isolation of (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL in a high-purity form is critical for obtaining reliable data in subsequent studies. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of the desired enantiomer from reaction byproducts and other impurities.

Flash Chromatography and Preparative HPLC

Flash chromatography serves as an initial, rapid purification step to remove major impurities from the crude reaction mixture containing this compound. This technique utilizes a lower pressure than traditional column chromatography, allowing for faster separation. A typical setup would involve a silica (B1680970) gel stationary phase and a gradient solvent system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and methanol (B129727) to elute the more polar amino alcohol.

For achieving the high purity required for research applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. ymc.co.jpripublication.com Building upon analytical scale separations, the method is scaled up for purification. ymc.co.jp For a chiral compound like this compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of enantiomers. ymc.co.jp The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol. The addition of a small amount of an amine modifier, like diethylamine, can improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the stationary phase. Recycling preparative HPLC can be utilized to enhance the purity of the collected fractions, especially when the resolution between enantiomers is challenging. ymc.co.jp

Interactive Data Table: Representative Preparative HPLC Parameters for Chiral Purification

ParameterValue
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel)
Dimensions 250 x 20 mm I.D.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 10 mL/min
Detection UV at 254 nm
Sample Loading 50 mg of crude product per injection
Expected Retention Time (S)-enantiomer ~12 min
Expected Retention Time (R)-enantiomer ~15 min
Purity Achieved >99% enantiomeric excess (e.e.)

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations. selvita.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. selvita.comafmps.be The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. afmps.be

For the chiral separation of this compound, SFC is particularly advantageous. The methodology often employs the same types of chiral stationary phases as HPLC. youtube.com A polar organic co-solvent, or modifier, such as methanol or ethanol, is typically added to the supercritical CO2 to increase the mobile phase's solvating power and modulate the retention and selectivity. researchgate.net The ability to rapidly screen multiple columns and modifiers in parallel has significantly accelerated method development in chiral SFC. researchgate.net The successful separation of a wide range of pharmaceutical compounds underscores the robustness of this technique. researchgate.net

Interactive Data Table: Typical SFC Screening Conditions for Chiral Separation

ParameterCondition 1Condition 2Condition 3Condition 4
Column Chiralpak® AD-HChiralcel® OD-HChiralpak® ICChiralpak® IG
Mobile Phase CO2 / MethanolCO2 / MethanolCO2 / EthanolCO2 / Ethanol
Gradient 5-40% Modifier in 5 min5-40% Modifier in 5 min5-40% Modifier in 5 min5-40% Modifier in 5 min
Flow Rate 3 mL/min3 mL/min3 mL/min3 mL/min
Back Pressure 150 bar150 bar150 bar150 bar
Temperature 40 °C40 °C40 °C40 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nmUV at 220 nm

Quantitative Analysis in Research Settings

Accurate quantification of this compound is crucial for its use in dose-response studies and for determining reaction yields and purity.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds. However, due to the polar nature of the amino and hydroxyl groups, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and thermal decomposition. thermofisher.com To overcome these issues, derivatization is typically employed to convert the analyte into a more volatile and thermally stable form. thermofisher.com

A common derivatization strategy involves silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active hydrogens on the amine and alcohol functionalities into trimethylsilyl (B98337) (TMS) ethers and amines. thermofisher.com Alternatively, acylation with reagents like trifluoroacetic anhydride (B1165640) can be used. researchgate.net Following derivatization, the resulting compound can be readily analyzed by GC-FID. A calibration curve is constructed using standards of known concentrations to allow for the accurate quantification of the compound in a sample.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a halogenated compound like this compound, the determination of the chlorine content is also critical. analytik-jena.com This technique provides a crucial verification of the compound's elemental composition and, by extension, its purity.

The analysis is performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO2, H2O, N2, and HCl) are then separated and quantified by various detection methods. The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula (C9H12ClNO). A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and high purity.

Interactive Data Table: Theoretical vs. Representative Experimental Elemental Analysis Data

ElementTheoretical %Representative Experimental %
Carbon (C) 58.2258.15
Hydrogen (H) 6.516.55
Chlorine (Cl) 19.0918.99
Nitrogen (N) 7.547.51
Oxygen (O) 8.628.80 (by difference)

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods offer a rapid and convenient means of determining the concentration of this compound in solution. The presence of the chlorophenyl group results in significant UV absorbance.

UV-Vis spectrophotometry can be used to quantify the compound by measuring its absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax), and applying the Beer-Lambert law. The λmax for this compound would be determined by scanning a solution of the pure compound across a range of UV wavelengths. A calibration curve of absorbance versus concentration would then be prepared using a series of standards of known concentrations. A difference UV spectrophotometric method, measuring identical concentrations at different pH values, can be employed to enhance specificity for aromatic amines in complex mixtures. rsc.orgrsc.org

Colorimetric assays represent another spectrophotometric approach. These methods involve reacting the primary amine group of this compound with a chromogenic reagent to produce a colored product. nih.govjst.go.jp The intensity of the color, which is proportional to the concentration of the amine, is then measured using a spectrophotometer at the λmax of the colored product. Reagents such as ninhydrin (B49086) or 4-nitrobenzaldehyde (B150856) can be used for the quantification of primary amines. rsc.org The Orange II dye method has also been shown to be a reliable and specific method for quantifying primary amine groups. acs.orgnih.gov

On-Line and In-Situ Monitoring of Reactions

The synthesis of chiral amino alcohols such as this compound often involves multi-step sequences where precise control of reaction conditions is critical to achieve high yield and enantioselectivity. nih.govacs.org On-line and in-situ monitoring techniques are invaluable for tracking the progress of these reactions in real time, providing immediate feedback on the concentration of reactants, intermediates, and products. researchgate.netresearchgate.net This continuous stream of data allows for rapid process optimization and the maintenance of optimal reaction conditions.

Spectroscopic methods are particularly well-suited for in-situ monitoring. For instance, in the synthesis of related amino alcohols, in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be employed to follow the key transformations. researchgate.net By monitoring the characteristic infrared bands of specific functional groups, it is possible to track the consumption of starting materials and the formation of the desired product. For example, in a reaction involving the reduction of an α-amino ketone precursor, the disappearance of the ketone carbonyl (C=O) stretching band and the appearance of the alcohol hydroxyl (O-H) stretching band can be monitored.

Table 1: Potential In-Situ ATR-FTIR Monitoring Parameters for the Synthesis of this compound from a Ketone Precursor

Analyte/Functional GroupCharacteristic IR Band (cm⁻¹)Monitoring Purpose
α-Amino Ketone (C=O stretch)~1680-1700Disappearance indicates reactant consumption
Amino Alcohol (O-H stretch)~3200-3600 (broad)Appearance indicates product formation
Aromatic C-H stretch~3000-3100Internal standard (concentration should remain constant)

Note: The exact wavenumbers can vary depending on the specific molecule and solvent system.

Chromatographic techniques, particularly on-line High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are powerful tools for monitoring the composition of a reaction mixture over time. nih.gov An automated on-line HPLC system can be configured to periodically draw a sample from the reactor, quench the reaction, and inject it into the HPLC for analysis. This provides detailed information on the concentration of all components, including the starting materials, intermediates, the final product, and any byproducts. nih.gov For chiral separations, a chiral stationary phase can be employed to monitor the enantiomeric excess (e.e.) of the product in real-time, which is crucial for stereoselective syntheses. semanticscholar.org

Table 2: Illustrative On-Line HPLC Method Parameters for Chiral Analysis

ParameterValue/Condition
Column Chiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Hexane/Isopropanol with a chiral modifier
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 10 µL
Column Temperature 25 °C

Note: These parameters are illustrative and would require optimization for the specific separation of this compound and its enantiomer.

In biocatalytic approaches to synthesizing chiral amino alcohols, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a viable on-line monitoring tool. researchgate.net It allows for the quantification of reaction components in complex mixtures, often without the need for deuterated solvents. researchgate.net This technique can provide valuable kinetic data and insights into the reaction mechanism. researchgate.net

The integration of these on-line and in-situ analytical methods facilitates a more controlled and efficient synthesis of this compound, leading to a higher quality product. The real-time data generated enables immediate adjustments to process parameters, ensuring the reaction proceeds optimally.

Emerging Research Frontiers and Challenges in the Study of 1s 1 Amino 1 3 Chlorophenyl Propan 2 Ol

The chiral amino alcohol (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL stands as a valuable building block in synthetic and medicinal chemistry. Its structural features—a chiral center, an amino group, and a hydroxyl group—make it a versatile intermediate for creating more complex molecules. evitachem.com As research progresses, new frontiers are emerging that promise to revolutionize its synthesis and application. These areas focus on enhancing efficiency, sustainability, and the fundamental understanding of its chemical behavior through innovative technologies and computational methods.

Conclusion and Outlook

Summary of Key Research Findings and Methodological Advancements

Research into (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL and related chiral amino alcohols has underscored their importance as valuable synthons, or building blocks, for the creation of complex, biologically active molecules. nih.govevitachem.com A primary focus of research has been the development of stereoselective synthetic methods to produce this compound with high enantiomeric purity, which is crucial for its potential applications in pharmaceuticals. mdpi.com

Key methodological advancements in this area include:

Asymmetric Catalysis: Significant progress has been made in transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation. acs.orgacs.org These methods utilize chiral ligands to steer the reaction towards the desired stereoisomer, often achieving high yields and excellent enantioselectivity. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully used for the synthesis of various chiral 1,2-amino alcohol-containing drug molecules. acs.org

Biocatalysis: The use of engineered enzymes, such as amine dehydrogenases (AmDHs) and ω-transaminases, represents a major leap forward. frontiersin.orgnih.gov These biocatalytic methods offer high stereoselectivity under mild reaction conditions, using inexpensive starting materials and reducing reliance on heavy metals. frontiersin.org Multi-enzyme cascade reactions are being developed to synthesize all possible stereoisomers of phenylpropanolamines from simple precursors. nih.govnih.gov

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary is a classic yet continually refined strategy to control stereochemistry. mdpi.commdpi.com Auxiliaries, often derived from readily available natural products, guide the formation of the desired stereocenter before being removed. mdpi.com

These advancements have made chiral amino alcohols like this compound more accessible for research and development.

Identification of Remaining Challenges and Knowledge Gaps

Despite considerable progress, several challenges and knowledge gaps persist in the study and application of this compound and its analogs:

Scalability and Cost-Effectiveness: While many elegant synthetic methods exist, their application on an industrial scale can be hindered by the high cost of noble metal catalysts, the complexity of multi-step syntheses, or the challenges in enzyme stabilization and recovery for biocatalytic processes. westlake.edu.cn

Substrate Specificity: Many catalytic systems, both chemical and biological, exhibit high efficiency for a limited range of substrates. westlake.edu.cn Developing broadly applicable methods that maintain high stereoselectivity across a diverse array of substituted phenylpropanolamines remains a significant hurdle.

Complete Stereocontrol in Complex Molecules: Achieving control over multiple chiral centers, as is often required in pharmaceutical synthesis, adds a layer of complexity. While methods to produce specific diastereomers are improving, the development of robust and predictable strategies is an ongoing area of research. nih.gov

Elucidation of Biological Mechanisms: For many chiral amino alcohols that show biological activity, the precise mechanism of action at the molecular level is not fully understood. evitachem.com A deeper comprehension of how these molecules interact with biological targets like enzymes and receptors is necessary to guide the design of more effective therapeutic agents.

The table below summarizes some of the key challenges associated with the synthesis of chiral amino alcohols.

Challenge CategorySpecific Issues
Synthesis & Catalysis High cost of noble metal catalysts, substrate specificity of catalysts, need for harsh reaction conditions in some methods.
Biocatalysis Limited operational stability of enzymes, challenges in cofactor regeneration, substrate and product inhibition.
Purification Difficult separation of stereoisomers, requiring techniques like chiral chromatography which can be expensive.
Industrial Scalability Transitioning from laboratory-scale synthesis to large-scale, cost-effective industrial production.

Future Prospects and Potential Research Trajectories for this compound

The future of research on this compound is promising, with several key trajectories poised to expand its utility and overcome existing challenges.

Development of Novel Catalytic Systems: A major research thrust will be the design of new, more efficient, and sustainable catalysts. This includes catalysts based on earth-abundant metals and novel organocatalysts to reduce costs and environmental impact. acs.org In biocatalysis, continued protein engineering and genome mining will yield more robust and versatile enzymes for asymmetric synthesis. frontiersin.org

Expansion in Fragment-Based Drug Discovery: Chiral amino alcohols are ideal candidates for fragment-based ligand discovery (FBLD), a powerful method for identifying lead compounds in drug development. nih.gov The sp3-rich, three-dimensional structure of this compound makes it an attractive fragment for screening against a wide range of biological targets. nih.govchemscene.com

Application in One-Pot and Cascade Reactions: Future synthetic strategies will increasingly focus on one-pot multi-enzyme or chemo-enzymatic cascade reactions. nih.govnih.gov These approaches improve efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste.

Advanced Biological and Pharmacological Studies: As the synthesis of this and related compounds becomes more routine, a greater emphasis will be placed on in-depth biological evaluation. This includes detailed studies of their interactions with specific proteins, their metabolic pathways, and their potential as therapeutic agents for a variety of diseases.

In essence, while significant strides have been made, the journey of this compound from a laboratory chemical to a widely utilized building block is ongoing. Future research will focus on refining its synthesis, deepening the understanding of its chemical and biological properties, and ultimately unlocking its full potential in asymmetric synthesis and medicine.

Q & A

Q. What are the common synthetic routes for preparing (1S)-1-Amino-1-(3-chlorophenyl)propan-2-OL, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves stereoselective reduction of a nitro or ketone precursor. For example:

  • Reduction of a nitroalkene : A nitro group in 1-(3-chlorophenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures (0–25°C) to yield the amino alcohol .
  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas pressure (1–3 atm) selectively reduces nitro or ketone groups while preserving stereochemistry .

Q. Critical factors :

  • Solvent polarity : Polar solvents (e.g., ethanol) favor protonation steps, enhancing stereochemical control.
  • Catalyst choice : Pd/C minimizes racemization compared to stronger reducing agents like LiAlH₄.
  • Temperature : Lower temperatures (0–5°C) improve enantiomeric excess (ee) by slowing side reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the enantiomeric purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H-NMR can identify diastereotopic protons near the chiral center. For example, splitting patterns of the C-2 hydroxyl and C-1 amino protons indicate stereochemical configuration .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H column) with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers. Retention times and peak areas quantify ee (>99% achievable with optimized conditions) .
  • Polarimetry : Specific rotation ([α]D_D) measurements confirm optical activity. For example, a positive rotation indicates the (S)-configuration .

Advanced Research Questions

Q. How does the presence of the 3-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other aryl substituents?

Methodological Answer: The 3-chlorophenyl group exerts both electronic and steric effects:

  • Electronic effects : The electron-withdrawing Cl atom deactivates the aromatic ring, reducing electrophilicity at the para position. This directs nucleophilic attacks to the ortho position in SNAr reactions .
  • Steric hindrance : The Cl substituent at the 3-position creates steric bulk, slowing reactions at the adjacent C-1 amino group. For example, acylation of the amino group requires longer reaction times compared to 4-fluorophenyl analogs .

Q. Experimental validation :

  • Compare reaction rates with 4-fluorophenyl or unsubstituted phenyl analogs using kinetic assays (e.g., UV-Vis monitoring of acylation) .

Q. What strategies can resolve contradictions in reported biological activity data of this compound across different in vitro studies?

Methodological Answer: Contradictions often arise from variability in experimental models or impurity profiles . Mitigation strategies include:

  • Standardize purity : Use HPLC (≥99% purity) and NMR to confirm structural integrity before assays .
  • Control stereochemistry : Verify ee via chiral chromatography, as even 5% contamination with the (R)-enantiomer can alter receptor binding .
  • Validate assay conditions : Replicate studies using identical cell lines (e.g., HEK293 vs. CHO-K1) and buffer compositions (pH, ion concentration) .

Case study : A reported discrepancy in β-adrenergic receptor affinity was traced to residual solvent (DMSO) in one study, which artificially inflated IC50_{50} values .

Q. In designing experiments to assess the compound’s metabolic stability, what in vitro models and analytical techniques are most appropriate?

Methodological Answer:

  • Liver microsomes : Incubate the compound with human liver microsomes (HLMs) in NADPH-regenerating buffer at 37°C. Monitor degradation over 60 minutes using LC-MS/MS to calculate half-life (t1/2_{1/2}) .
  • CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to test for competitive inhibition. IC50_{50} values <10 μM suggest significant metabolic interactions .
  • Stability in plasma : Incubate with human plasma (37°C, pH 7.4) and quantify intact compound via UPLC-QTOF to assess esterase susceptibility .

Q. Key parameters :

  • Detection limits : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL ensures sensitivity .
  • Positive controls : Include verapamil (high metabolic turnover) or propranolol (low turnover) for validation .

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